4-((4-Chlorophenyl)amino)-4-oxo-2-(piperazin-1-yl)butanoic acid
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Overview
Description
4-((4-Chlorophenyl)amino)-4-oxo-2-(piperazin-1-yl)butanoic acid is a synthetic organic compound that features a piperazine ring, a chlorophenyl group, and a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Chlorophenyl)amino)-4-oxo-2-(piperazin-1-yl)butanoic acid typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via nucleophilic aromatic substitution reactions, where a suitable chlorinated aromatic compound reacts with an amine.
Formation of the Butanoic Acid Moiety: The butanoic acid moiety can be introduced through acylation reactions involving suitable acylating agents.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to streamline the process .
Chemical Reactions Analysis
Types of Reactions
4-((4-Chlorophenyl)amino)-4-oxo-2-(piperazin-1-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
4-((4-Chlorophenyl)amino)-4-oxo-2-(piperazin-1-yl)butanoic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.
Biological Research: It is used in studies investigating its effects on cellular pathways and its potential as a therapeutic agent.
Industrial Applications: The compound is explored for its use in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 4-((4-Chlorophenyl)amino)-4-oxo-2-(piperazin-1-yl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring and chlorophenyl group play crucial roles in binding to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-((4-Chlorophenyl)amino)-4-oxo-2-(piperazin-1-yl)butanoic acid: Unique due to its specific combination of functional groups.
Piperazine Derivatives: Compounds like aripiprazole and quetiapine, which also contain piperazine rings but differ in their additional functional groups and overall structure.
Chlorophenyl Compounds: Compounds such as chlorpromazine, which contain chlorophenyl groups but differ in their core structures and functional groups.
Uniqueness
This compound is unique due to its specific combination of a piperazine ring, chlorophenyl group, and butanoic acid moiety, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
4-(4-chloroanilino)-4-oxo-2-piperazin-1-ylbutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN3O3/c15-10-1-3-11(4-2-10)17-13(19)9-12(14(20)21)18-7-5-16-6-8-18/h1-4,12,16H,5-9H2,(H,17,19)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEHHCSWUPCBRHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(CC(=O)NC2=CC=C(C=C2)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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